3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
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Overview
Description
3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a chemical compound with the molecular formula C13H14N2O. It belongs to the class of pyridoquinazolinones, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable ketone, followed by cyclization and methylation steps . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: Similar structure but lacks the methyl group at the 3-position.
2-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: Similar structure with a methyl group at the 2-position instead of the 3-position.
Uniqueness
3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
CAS No. |
60811-43-0 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H14N2O/c1-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
DORPWTJQWWLWTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCCCC3=N2 |
Origin of Product |
United States |
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